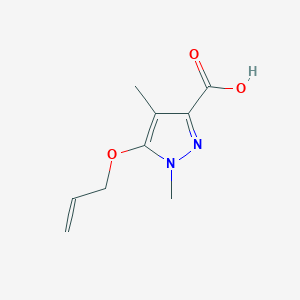
5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, also known as 5-(allyloxy)-1,4-dimethylpyrazole-3-carboxylic acid, is a carboxylic acid derived from pyrazole. It is a colorless, odorless, and crystalline solid with a molecular formula of C7H12N2O3. This compound has a wide range of applications in scientific research and has been studied extensively in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
Synthetic Biology
Summary of Application
This compound could be used in synthetic biology to engineer microbial cells for the sustainable production of biochemicals.
Methods of Application
Microbial cells are genetically modified to enhance the biosynthesis pathways related to the compound, optimizing production.
Results
The engineered cells could lead to increased yields of desired biochemicals, with data showing improved biosynthetic efficiency .
Biotechnology
Summary of Application
In biotechnology, the compound may serve as a precursor for the bioproduction of valuable chemicals like 5-aminolevulinic acid (5-ALA).
Methods of Application
Bioprocess engineering techniques are used to cultivate engineered Corynebacterium glutamicum for high-level biosynthesis from renewable bioresources.
Results
The results include achieving new records of 5-ALA bioproduction, with significant cost reductions in feedstock .
Photodynamic Therapy
Summary of Application
The compound’s derivatives could be explored for applications in photodynamic diagnosis and therapy for various cancers and skin diseases.
Methods of Application
Derivatives are tested as photosensitizers in clinical trials to evaluate their effectiveness in treating tumors and other diseases.
Results
Clinical outcomes may demonstrate the compound’s efficacy as a photosensitizer, with statistical analyses confirming its therapeutic potential .
Feed Nutrient
Summary of Application
It may be used as an animal feed additive to improve iron status and immune response in livestock.
Methods of Application
The compound is added to animal feed, and its effects on health and growth are monitored through controlled studies.
Results
Studies could show improved health markers in animals, supported by quantitative data on iron levels and immune function .
Agriculture Biostimulant
Summary of Application
As a biostimulant, the compound could enhance crop growth by increasing intracellular chlorophyll or heme levels.
Methods of Application
Agricultural trials are conducted to assess the effects of the compound on crop yield and quality.
Results
The trials may result in increased crop productivity and quality, with statistical evidence supporting the compound’s role as a biostimulant .
Environmental Biodegradation
Summary of Application
Research may focus on the compound’s biodegradation pathways to ensure environmental safety.
Methods of Application
Environmental studies are performed to determine the degradation rate and byproducts of the compound in various ecosystems.
Results
The findings could include detailed degradation profiles, indicating the compound’s environmental impact and biodegradability .
Analytical Chemistry
Summary of Application
This compound can be used in analytical chemistry to study fragmentation patterns in mass spectrometry, aiding in the identification of complex molecules.
Methods of Application
Electron impact mass spectrometry (EI-MS) is used to analyze the fragmentation patterns of derivatives of this compound .
Results
The study of these patterns helps in understanding the electronic effects induced by substitution, which is crucial for predicting reactivity and stability of molecules .
Nanotechnology
Summary of Application
In nanotechnology, derivatives of this compound could be conjugated with fullerenes to create nanoconjugates for medical applications.
Methods of Application
Synthetic pathways are developed to attach the compound to [60]fullerene, creating a prodrug with enhanced pharmacological properties .
Results
Such nanoconjugates can improve the lipophilicity and delivery of drugs, particularly in treatments for skin cancer and brain tumor visualization .
Synthetic Biology for Biochemicals
Summary of Application
The compound may be used in synthetic biology for the sustainable production of biochemicals in engineered microbes.
Methods of Application
Microbial cells, such as Corynebacterium glutamicum, are engineered to optimize the biosynthesis pathways related to the compound .
Results
This can lead to the sustainable and cost-effective production of biochemicals like 5-aminolevulinic acid (5-ALA), with potential applications in medicine and agriculture .
Propriétés
IUPAC Name |
1,4-dimethyl-5-prop-2-enoxypyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-4-5-14-8-6(2)7(9(12)13)10-11(8)3/h4H,1,5H2,2-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQJSUPHKPECEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)O)C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



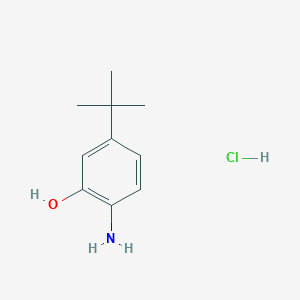
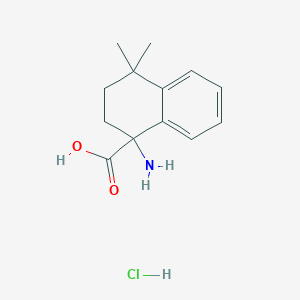
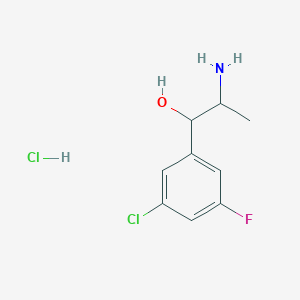
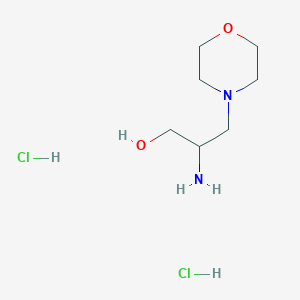
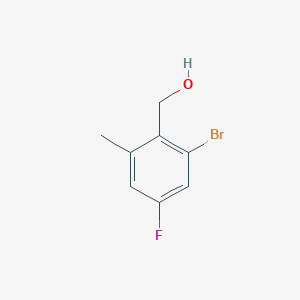
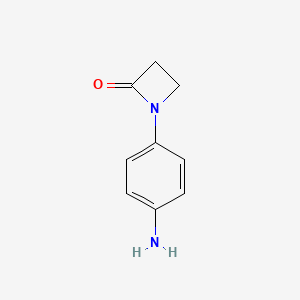
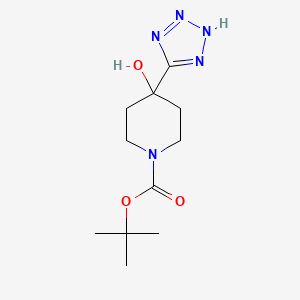
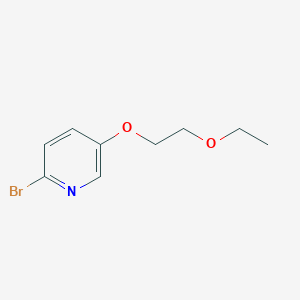
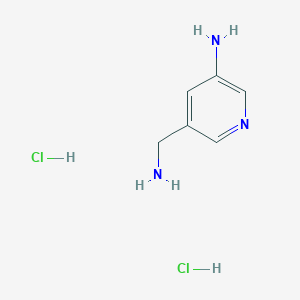
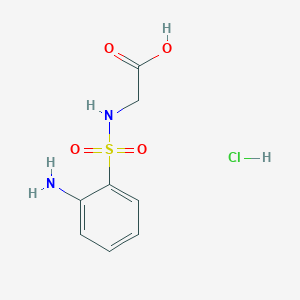
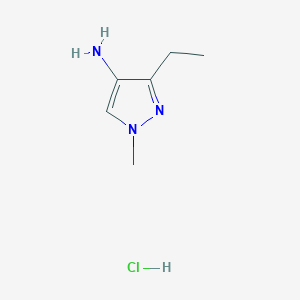
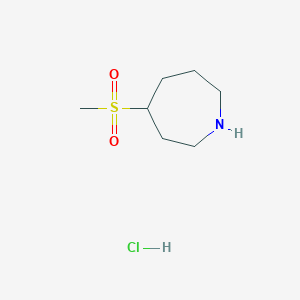
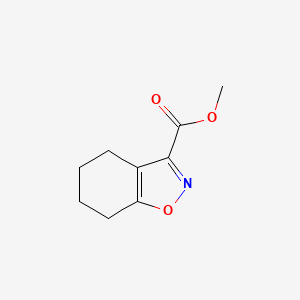
![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride](/img/structure/B1381113.png)